5-[3-(aminomethyl)phenyl]pyridin-2-amine
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Overview
Description
5-[3-(aminomethyl)phenyl]pyridin-2-amine is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(aminomethyl)phenyl]pyridin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 3-cyanopyridine as the starting material.
Catalytic Hydrogenation: The 3-cyanopyridine undergoes catalytic hydrogenation in the presence of a Raney nickel catalyst to yield 3-(aminomethyl)pyridine.
Amination: The 3-(aminomethyl)pyridine is then subjected to further reactions to introduce the phenyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-[3-(aminomethyl)phenyl]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the aminomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and aminopyridines, which have diverse applications in organic synthesis and medicinal chemistry.
Scientific Research Applications
5-[3-(aminomethyl)phenyl]pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[3-(aminomethyl)phenyl]pyridin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.
Pathways Involved: It influences various biochemical pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-(aminomethyl)pyridine: A precursor in the synthesis of 5-[3-(aminomethyl)phenyl]pyridin-2-amine.
2-aminopyridine: Another aminopyridine with similar structural features but different applications.
N-(pyridin-2-yl)amides: Compounds with a pyridine ring and amide group, used in medicinal chemistry.
Uniqueness
This compound is unique due to its specific structure, which combines an aminomethyl group with a phenyl and pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
1145680-34-7 |
---|---|
Molecular Formula |
C12H13N3 |
Molecular Weight |
199.3 |
Purity |
95 |
Origin of Product |
United States |
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